2h-Thiazolo[5,4-a]carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42395-69-7 |
|---|---|
Molecular Formula |
C13H8N2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[5,4-a]carbazole |
InChI |
InChI=1S/C13H8N2S/c1-2-4-10-8(3-1)9-5-6-11-13(12(9)15-10)16-7-14-11/h1-6H,7H2 |
InChI Key |
JZPGTXSHXRNSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=C4C=CC=CC4=NC3=C2S1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2h Thiazolo 5,4 a Carbazole Systems
Electronic Structure and Molecular Orbital Theory
The electronic characteristics of 2H-Thiazolo[5,4-a]carbazole are governed by the interplay between the carbazole (B46965) and thiazole (B1198619) ring systems. Carbazole is a well-established electron-donating moiety, known for its hole-transporting capabilities and high thermal stability. rsc.org Conversely, the thiazole ring acts as an electron-accepting unit. nih.gov This inherent donor-acceptor (D-A) nature within the fused framework is central to its electronic structure.
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. irjweb.comnih.gov It is particularly effective for determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in predicting a molecule's electronic behavior, including its reactivity and optoelectronic properties. irjweb.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The difference between these energy levels, the HOMO-LUMO gap (Eg), is a critical parameter for assessing molecular stability and the energy required for electronic excitation. irjweb.com
For D-A systems like this compound, DFT calculations are expected to show a distinct localization of the frontier orbitals. The HOMO is anticipated to be primarily distributed over the electron-donating carbazole portion of the molecule, while the LUMO would be localized on the electron-accepting thiazole moiety and adjacent atoms. nih.govustc.edu.cn This spatial separation of HOMO and LUMO is a hallmark of charge-transfer character.
Computational studies on analogous carbazole-thiazole conjugates support these expectations. For instance, DFT calculations on various carbazole derivatives consistently place HOMO levels in ranges suitable for efficient electron donation. jnsam.comjnsam.com The calculated HOMO-LUMO gap in such systems dictates their potential application in organic electronics. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light.
Table 1: Representative Frontier Orbital Energies for Carbazole-Based Donor-Acceptor Systems from DFT Calculations This table presents illustrative data from analogous compounds to demonstrate typical energy ranges.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |
|---|---|---|---|
| Carbazole-Thiazole Conjugate nih.gov | -5.5 to -5.8 | -2.1 to -2.5 | 3.0 to 3.4 |
| Substituted Carbazole Dye jnsam.com | -5.75 to -6.06 | -1.25 to -1.34 | 4.50 to 4.72 |
Note: Values are approximate and depend on the specific functional and basis set used in the calculation.
The donor-acceptor architecture inherent to the this compound framework strongly suggests the presence of Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov In the ground state, the electron density is distributed across the molecule. However, upon absorbing a photon, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this excitation results in a significant shift of electron density from the carbazole (donor) to the thiazole (acceptor) part of the molecule. ustc.edu.cn
This ICT process is fundamental to the photophysical properties of such molecules, including their fluorescence and solvatochromism (the change in emission color with solvent polarity). rsc.orgnih.gov Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to model this excited state and quantify the degree of charge transfer. The analysis often involves comparing the calculated dipole moments of the ground state (μg) and the excited state (μe). A large difference between μe and μg indicates a substantial redistribution of charge and strong ICT character. nih.gov In molecules with pronounced ICT, the emission wavelength often shows a red shift in more polar solvents, as the polar solvent molecules stabilize the highly polar excited state. rsc.org
Conformational Analysis and Molecular Geometry Optimization
Theoretical calculations are essential for determining the most stable three-dimensional structure of a molecule. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. mdpi.com For this compound, the fused, polycyclic aromatic structure imposes significant rigidity. rsc.org
Computational analysis would likely confirm a high degree of planarity in the core structure. This planarity is crucial as it maximizes the overlap of π-orbitals, facilitating electron delocalization across the entire fused system. researchgate.net This extensive conjugation is key to the molecule's electronic properties. While the core is rigid, computational studies can also explore the rotational freedom and preferred orientations of any peripheral substituents that might be added to the parent structure, as such changes can influence molecular packing and bulk properties. nih.gov
Reaction Mechanism Elucidation through Computational Studies
While experimental organic chemistry provides the methods for synthesis, computational studies can offer profound insights into how a reaction occurs. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of a fused heterocyclic system like this compound, computational studies could be used to investigate various potential synthetic routes, such as those involving condensation and subsequent cyclization reactions. mdpi.com By calculating the activation energies for each step, researchers can predict which reaction conditions would be most favorable, identify potential by-products, and understand the role of catalysts. Such studies provide a microscopic view of bond-forming and bond-breaking processes that is inaccessible through experimental means alone.
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT and other quantum mechanical methods are excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations can predict how this compound molecules would interact with each other in a condensed phase (e.g., a crystal or thin film).
Given its planar and aromatic nature, the dominant intermolecular interactions for this compound are expected to be π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, are critical in determining how the molecules pack together. The efficiency of charge transport in organic semiconductor materials is highly dependent on the degree and nature of this π-π stacking. MD simulations can model these packing arrangements and provide insights into material properties like charge mobility, which is vital for applications in organic electronics.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of 2h-Thiazolo[5,4-a]carbazole, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of the parent carbazole (B46965) molecule typically shows characteristic signals for its aromatic protons. chemicalbook.com For the fused this compound system, the chemical shifts of the carbazole protons are influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring. Protons on the carbazole moiety are expected in the aromatic region, typically between 7.0 and 8.5 ppm. The proton on the thiazole ring would likely appear as a singlet in a distinct region of the spectrum.
In ¹³C NMR spectroscopy, the carbon atoms of the fused heterocyclic system give rise to a series of signals that are indicative of their specific electronic environments. The analysis of a closely related monomer, Carbazole-thiazolo[5,4-d]thiazole (CzTT), confirms the presence of carbons in both the carbazole and thiazole moieties. rsc.org The chemical shifts provide a fingerprint of the carbon skeleton, allowing for the unambiguous assignment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of carbazole and related thiazole-fused systems.
| Atom Type | Predicted Chemical Shift (ppm) | Comments |
|---|---|---|
| Aromatic Protons (Carbazole) | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| Thiazole Proton | ~8.0 - 9.0 | Expected to be a singlet, shifted downfield. |
| Aromatic Carbons | 110 - 145 | Includes both protonated and quaternary carbons. |
| Thiazole Carbons | 140 - 165 | Typically resonate at lower field due to heteroatoms. |
To confirm the precise connectivity of the atoms within the this compound framework, advanced two-dimensional (2D) NMR techniques are essential.
Correlation Spectroscopy (COSY): This technique establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the carbazole portion of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of protonated carbons. rsc.org
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying the connectivity between different ring systems and confirming the fusion pattern of the thiazole and carbazole rings.
These techniques, used in concert, provide an irrefutable confirmation of the molecule's constitution and topology.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the molecular formula.
The fragmentation pattern observed in the mass spectrum under electron ionization (EI) offers structural insights. The molecular ion peak (M⁺) is expected to be prominent. Characteristic fragmentation pathways for related thiazole-fused systems often involve the decomposition of the thiazole ring. sapub.org For this compound, expected fragmentation could include the loss of small neutral molecules like HCN or sulfur-containing fragments, followed by the breakdown of the more stable carbazole core. sapub.orgnist.gov
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Description | Predicted m/z | Fragmentation Pathway |
|---|---|---|
| Molecular Ion [M]⁺ | 224.05 | Parent molecule |
| Loss of HCN | 197.04 | Cleavage of the thiazole ring |
| Loss of CS | 180.07 | Fragmentation of the thiazole moiety |
| Carbazole Cation | 167.07 | Loss of the C₃HNS fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the functional groups and bond vibrations within the this compound molecule. ksu.edu.sa These methods are complementary, providing a complete picture of the molecule's vibrational landscape. scilit.com
The IR spectrum of the related Carbazole-thiazolo[5,4-d]thiazole shows characteristic bands confirming the structure. rsc.org For this compound, key expected absorptions include aromatic C-H stretching above 3000 cm⁻¹, stretching vibrations of the C=C and C=N bonds within the fused aromatic rings in the 1600-1400 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers. researchgate.net
Table 3: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=C / C=N Ring Stretch | 1620 - 1450 | IR, Raman |
| C-N Stretch | 1350 - 1250 | IR |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | IR |
| C-S Stretch | 750 - 600 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
The extended π-conjugated system of this compound results in the absorption of ultraviolet-visible light, leading to electronic transitions between molecular orbitals. libretexts.org The UV-Vis spectrum provides information on the electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orguobabylon.edu.iq
The primary electronic transitions expected are of the π→π* type, characteristic of conjugated aromatic systems, and potentially n→π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. elte.hu A study on the analogous Carbazole-thiazolo[5,4-d]thiazole (CzTT) monomer reported an optical band gap (Eg) of 2.74 eV, indicating significant electronic conjugation. rsc.org Similar properties are anticipated for this compound.
Table 4: Optical and Electronic Properties of a Related Thiazolo-Carbazole System
| Property | Value (for CzTT) rsc.org | Significance |
|---|---|---|
| Absorption Maximum (λmax) | ~452 nm (calculated from Eg) | Corresponds to the HOMO-LUMO transition. |
| Optical Band Gap (Eg) | 2.74 eV | Energy required for electronic excitation. |
| Fluorescence Emission | 461 nm | Indicates potential for use in optoelectronic devices. |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Cyclic voltammetry (CV) is employed to investigate the redox properties of this compound, providing insights into its ability to donate or accept electrons. nih.gov The carbazole unit is known to be an excellent hole-transporting moiety, meaning it is readily oxidized. iieta.org
The CV of carbazole derivatives typically shows one or more oxidation waves corresponding to the removal of electrons from the electron-rich carbazole core. nih.gov In a study of a poly(carbazole-thiazolo[5,4-d]thiazole) polymer, the HOMO and LUMO energy levels were determined from CV analysis to be -5.86 eV and -3.19 eV, respectively. rsc.org These values yield an electrochemical band gap of 2.67 eV, which is in close agreement with the optical band gap, and indicates the energy levels available for charge transport. rsc.org
Table 5: Electrochemical Properties of a Related Poly(Thiazolo-Carbazole) System
| Property | Value (for p-CzTT) rsc.org | Method of Determination |
|---|---|---|
| HOMO Energy Level | -5.86 eV | Calculated from the onset oxidation potential in CV. |
| LUMO Energy Level | -3.19 eV | Calculated from HOMO and electrochemical band gap. |
| Electrochemical Band Gap (Egcv) | 2.67 eV | Difference between HOMO and LUMO energy levels. |
Reactivity Profiles and Chemical Transformations of 2h Thiazolo 5,4 a Carbazole Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Detailed studies specifically documenting the electrophilic or nucleophilic aromatic substitution reactions on the 2H-Thiazolo[5,4-a]carbazole framework are not extensively reported in the current scientific literature. The reactivity of fused heterocyclic systems is complex and not always predictable by simply considering the individual components.
The carbazole (B46965) portion of the molecule is generally electron-rich and known to undergo electrophilic substitution, typically at positions 3 and 6, due to the directing effect of the nitrogen atom. Conversely, the thiazole (B1198619) ring is an electron-deficient system. This inherent electronic dichotomy within the fused this compound structure makes predicting the regioselectivity of such reactions challenging without specific experimental data.
Regioselective Functionalization of the Fused System
Comprehensive research detailing the regioselective functionalization of the this compound ring system is sparse. The molecule possesses multiple non-equivalent positions on both the carbazole and thiazole moieties where functionalization could occur. Achieving regioselectivity would be crucial for the controlled synthesis of derivatives for various applications. This would likely involve strategies such as directed ortho-metalation, selective halogenation followed by cross-coupling, or exploiting the inherent reactivity differences between the carbazole and thiazole rings. However, specific methodologies and their outcomes for this compound have not been detailed in available research.
Ring-Opening and Ring-Closing Transformations
The stability of aromatic fused systems like this compound generally makes them resistant to ring-opening reactions under typical conditions. Such transformations would likely require harsh reagents or specific energetic inputs. There are no prominent reports of ring-opening or ring-rearrangement reactions for this specific heterocyclic system. Likewise, while ring-closing reactions are fundamental to the synthesis of the carbazole or thiazole rings themselves, transformations that involve the opening and subsequent closing of the fused this compound core have not been described in the literature.
Polymerization and Oligomerization Strategies for Macrostructures
While carbazole- and thiazole-containing polymers are a significant area of materials science research, strategies employing this compound as a distinct monomeric unit for polymerization or oligomerization are not well-documented. The development of such macrostructures would first require the synthesis of bifunctionalized this compound monomers, for instance, through dihalogenation or diborylation. These monomers could then potentially be used in step-growth polymerization reactions like Suzuki or Stille coupling. At present, specific studies detailing the synthesis of such monomers and their subsequent polymerization to form well-defined polymers or oligomers are not available in the surveyed scientific literature.
Exploration of 2h Thiazolo 5,4 a Carbazole in Advanced Materials Science
Design Principles for Organic Electronic and Optoelectronic Materials
The design of novel organic materials for electronic and optoelectronic applications hinges on the precise control of molecular structure to achieve desired properties. The combination of carbazole (B46965) and thiazole (B1198619) units within a single molecular entity is a well-established strategy. researchgate.net Carbazoles are heterocyclic aromatic compounds known for their high thermal stability, strong fluorescence, and good hole-transporting properties. nih.govmdpi.com They are frequently used as building blocks in materials for organic light-emitting diodes (OLEDs) and solar cells. researchgate.netrsc.org Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole (B1587360), are common electron-accepting heterocycles. nih.gov The electron-deficient nature of these systems arises from the imine (C=N) nitrogen. nih.gov
The creation of a donor-acceptor (D-A) structure by linking electron-donating units like carbazole with electron-accepting units like thiazole is a fundamental design principle. researchgate.net This D-A architecture facilitates intramolecular charge transfer (ICT), which is crucial for tuning the optical and electronic properties of the material. nih.gov The rigid, planar backbone of fused systems like thiazolo[5,4-d]thiazole promotes strong intermolecular π–π stacking, which is beneficial for efficient charge transport. mdpi.comresearchgate.net By chemically modifying the carbazole or thiazole units, researchers can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO) to optimize charge injection and transport in electronic devices. rsc.org
The carbazole moiety is a cornerstone in the design of hole-transporting materials (HTMs) due to its excellent chemical stability and charge-carrying capabilities. osti.gov Derivatives of carbazole are widely studied as HTMs in perovskite solar cells, where they serve to efficiently extract positive charge carriers (holes) from the light-absorbing perovskite layer and transport them to the electrode, thereby suppressing charge recombination. osti.govrsc.org
The integration of thiazole-based units can further enhance these properties. In a study of thiazolo[5,4-d]thiazole (TT) derivatives featuring carbazole donor units, the resulting materials were evaluated as hole-selective materials for perovskite solar cells. acs.org The optoelectronic properties and hole mobility were systematically fine-tuned through molecular design. acs.org The ionization potentials for these materials, a key parameter for hole injection, were found to range from -4.93 to -5.59 eV. researchgate.net
| Material Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electric Field (V cm⁻¹) |
|---|---|---|
| TT-based derivative with Carbazole | 4.33 × 10⁻⁵ | 1.6 × 10⁵ |
| TT-based derivative with Carbazole | 1.63 × 10⁻³ | 1.6 × 10⁵ |
In the context of OLEDs, the functionality of thiazolo-carbazole compounds is multifaceted. Generally, an OLED operates through the injection of electrons from the cathode and holes from the anode into an organic emitting layer. mdpi.com Within this layer, electrons and holes combine to form excitons (bound electron-hole pairs). The radiative decay of these excitons results in the emission of light. mdpi.com Carbazole derivatives are particularly valuable as host materials for phosphorescent emitters because they possess high triplet energy levels, which allows for efficient energy transfer to the guest emitter and prevents energy back-transfer. mdpi.com The thiazole component can help to balance charge transport by improving electron injection or transport, leading to a more balanced recombination of charges within the emissive layer. nih.gov
In organic and hybrid solar cells, such as dye-sensitized solar cells (DSSCs) and perovskite solar cells, thiazolo-carbazole derivatives primarily function as the hole-transporting material. rsc.orgrsc.org The principle of operation involves the absorption of photons by a sensitizer (B1316253) (a dye or perovskite crystal), which generates an exciton (B1674681). This exciton is then separated at an interface, with the electron being injected into an electron-transport material (like TiO₂) and the hole being transferred to the HTM. The thiazolo-carbazole-based HTM then transports this hole to the anode, completing the circuit. osti.gov The rigid and planar structure of the thiazolo[5,4-d]thiazole core is advantageous for this process, as it promotes the necessary molecular packing for efficient charge transport. researchgate.net
Semiconductor Properties and Charge Carrier Mobility Studies
The performance of organic electronic devices is fundamentally linked to the semiconductor properties of the active materials, particularly their ability to transport charge carriers. Thiazole-based organic semiconductors have been the subject of intensive research for this reason. nih.gov The rigid and coplanar structure of fused thiazole systems like thiazolo[5,4-d]thiazole enhances intermolecular interactions (π–π and dipole–dipole), which improves the mobility of charge carriers. mdpi.com
Theoretical studies on thiazole-based oligomers show that both hole and electron mobility can be significant, making them versatile for different types of devices. rsc.org Experimental measurements on various derivatives confirm these properties. For instance, time-of-flight measurements on thiazolo[5,4-d]thiazole derivatives featuring carbazole units have demonstrated hole mobilities ranging from 4.33 × 10⁻⁵ to 1.63 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org This mobility is crucial for the efficient extraction of charge in solar cells and for reducing the operating voltage in OLEDs and OFETs. The D-A structure within these covalent organic frameworks promotes the separation of photo-generated charge carriers and provides favorable pathways for charge transport. mdpi.com
Development of Organic Semiconductors for Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are key components of flexible and printable electronics. An OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source/drain electrodes. The current flowing between the source and drain through the semiconductor layer is modulated by the voltage applied to the gate electrode.
Thiazole and thiazolo[5,4-d]thiazole derivatives have been successfully developed as the active semiconductor layer in OFETs. nih.gov A series of 5′-aryl-substituted 2,5-bis(3′-hexylthiophen-2′-yl)thiazolo[5,4-d]thiazole derivatives were investigated for solution-processable OFETs, achieving field-effect mobilities up to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Additionally, thiazolothiazole-based quinoidal compounds have been designed for high-performance n-channel (electron-transporting) OFETs. researchgate.net The incorporation of the carbazole moiety into such structures is expected to primarily induce p-channel (hole-transporting) behavior, and the combination could lead to ambipolar transistors capable of transporting both electrons and holes. The development of such materials is crucial for creating complex organic circuits like inverters.
Photochemical Stability and Light-Emitting Properties
High stability is a prerequisite for the long-term operational lifetime of organic electronic devices. Thiazolo-carbazole derivatives generally exhibit excellent thermal and photochemical stability. Thermogravimetric analysis (TGA) of novel carbazole–thiazole conjugates shows they are highly durable, with 5% weight loss temperatures (T5) in the range of 222 °C to 244 °C. nih.gov Other studies on thiazolo[5,4-d]thiazole derivatives with carbazole donors report even higher thermal stability, with T5 values exceeding 390 °C. acs.org The thiazolo[5,4-d]thiazole backbone itself is known for its high oxidative stability due to the electron-deficient nature of its sp² nitrogen atoms. mdpi.commdpi.com
The light-emitting properties of these compounds are highly tunable. The fusion of the donor carbazole unit with the acceptor thiazole unit often results in materials with strong fluorescence. nih.gov The emission color can be modulated by altering the chemical substituents or by controlling the molecular packing in the solid state. Studies on thiazolo[5,4-d]thiazole crystals have shown that by modifying alkyl appendages, the crystal packing can be changed from herringbone to slipped stacks, resulting in fluorescence that spans the entire visible spectrum, from blue to orange-red. rsc.org Carbazole-imidazole derivatives have been synthesized that exhibit deep-blue emission with narrow emission bands, which is highly desirable for display applications. mdpi.comnih.gov
| Compound Type | T5 (Temperature at 5% Weight Loss, °C) | Reference |
|---|---|---|
| Carbazole–thiazole conjugate K1 | ~222 | nih.gov |
| Carbazole–thiazole conjugate K3 | ~244 | nih.gov |
| TT derivative with carbazole donor | 397 | acs.org |
| TT derivative with carbazole donor | 439 | acs.org |
Integration into Liquid Crystals and Other Functional Soft Materials
The rigid, rod-like (calamitic) shape of many thiazolo-carbazole structures makes them suitable candidates for integration into liquid crystals. Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, and their ability to be ordered by external fields is the basis for display technology. A number of calamitic 2,7-diaryl-N-alkyl-substituted carbazoles have been prepared that exhibit an enantiotropic nematic liquid crystal phase. researchgate.net
Furthermore, polymers containing the thiazolo[5,4-d]thiazole unit connected by flexible siloxane spacers have been synthesized. These polymers were found to exhibit thermotropic liquid crystalline properties, typically forming a nematic thread-like or schlieren texture. researchgate.net The incorporation of such rigid, photoactive cores into soft materials like liquid crystals and polymers opens up possibilities for creating new functional materials where the electronic properties of the thiazolo-carbazole unit can be combined with the self-assembly and processability of the soft matter matrix.
Mechanistic Insights into Biological Interactions of Thiazolocarbazole Frameworks
Enzyme Modulation and Inhibition Mechanisms (e.g., Acetylcholinesterase, Alpha-glucosidase)
Thiazole-containing scaffolds are known to interact with a variety of enzymes through multiple mechanisms, including competitive and non-competitive inhibition. The specific interactions often depend on the substitution patterns on the heterocyclic core.
Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase is a key target in the management of Alzheimer's disease. Thiazolidine-2,4-dione derivatives have been investigated as AChE inhibitors. nih.gov Molecular docking studies of these compounds reveal that they can establish convincing binding modes within the active site of AChE. For instance, compounds like 5-(4-methoxybenzylidene)thiazolidine-2,4-dione have demonstrated potent AChE inhibitory activity, suggesting that the thiazolidinone core acts as an effective scaffold for positioning substituents to interact with key residues in the enzyme's active site. nih.gov
Alpha-glucosidase Inhibition: Alpha-glucosidase is a target for managing type 2 diabetes, as its inhibition can control postprandial hyperglycemia. nih.govmdpi.com Various derivatives containing thiazole (B1198619), benzothiazole (B30560), and coumarin-linked thiazole moieties have shown significant α-glucosidase inhibitory activity. nih.govmdpi.comnih.gov
Mechanism studies suggest these compounds can be potent inhibitors, with some exhibiting inhibitory potential greater than the standard drug, acarbose (B1664774). nih.gov Molecular docking simulations indicate that these inhibitors bind to the active site of α-glucosidase, interacting with key amino acid residues. The stability of the ligand-receptor complex is often maintained through a combination of hydrophobic and electrostatic or polar interactions. nih.gov For example, a series of coumarin-linked thiazole derivatives showed IC50 values ranging from 0.14 to 9.38 μM. nih.gov Similarly, certain benzothiazole-triazole derivatives displayed IC50 values between 20.7 and 61.1 μM, significantly more potent than acarbose in the same assay. mdpi.com
| Compound Class | Reported IC50 Range (μM) | Standard Reference | Reference |
|---|---|---|---|
| Thiazole Derivatives | 18.23 - 424.41 | Acarbose (IC50: 38.25 μM) | nih.gov |
| Coumarin-linked Thiazole Derivatives | 0.14 - 9.38 | Not specified | nih.gov |
| Benzothiazole-Triazole Derivatives | 20.7 - 61.1 | Acarbose (IC50: 817.38 μM) | mdpi.com |
| Thiazolidinedione Derivatives | 12.29 - 35.74 (μg/mL) | Not specified | isfcppharmaspire.com |
Nucleic Acid Interaction Studies (e.g., DNA Intercalation)
The planar aromatic structure of the carbazole (B46965) unit within the thiazolocarbazole framework is a key feature enabling interaction with nucleic acids, particularly through intercalation. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov
Studies on various carbazole and fused benzothiazole derivatives have elucidated this interaction mechanism. For instance, novel carbazole derivatives have been shown to interact with duplex DNA. nih.gov Similarly, benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives, which possess a planar, electron-deficient heterocyclic system, demonstrate high affinity towards double-stranded DNA through an intercalative mode of binding. nih.gov This type of interaction leads to changes in the physical properties of DNA, such as an increase in viscosity and thermal stability, which can be measured experimentally. nih.gov
Spectroscopic methods, including optical, circular dichroism (CD), and NMR spectroscopy, are employed to confirm and characterize these interactions. nih.gov The binding event can disrupt DNA replication and transcription, forming the basis of the anticancer potential of many intercalating agents. Some carbazole-based ligands have also shown a higher binding affinity for G-quadruplex DNA structures, which are found in telomeric regions and are considered novel anticancer targets. nih.govmdpi.com The interaction is typically driven by the stacking of the planar carbazole unit with the G-quartets of the G-quadruplex. mdpi.com
General Structure-Activity Relationship (SAR) Studies for Bioactive Scaffolds (Focus on structural features, not specific efficacy data)
Structure-activity relationship (SAR) studies of thiazole-containing frameworks provide critical insights into how specific structural modifications influence biological activity. These studies focus on identifying key pharmacophoric features and the effects of substituent placement and properties.
For fused heterocyclic systems like thiazolo[3,2-a]pyrimidines, SAR analyses have identified key structural elements for anti-inflammatory activity. nih.gov The nature and position of substituents on the aromatic rings are crucial. For example, in a series of antimicrobial thiazoles, aryl substitutions were found to confer better activity than hetaryl substitutions. Within aryl-substituted derivatives, para-substitution often leads to better activity than meta-substitution, regardless of whether the substituent is electron-donating or electron-withdrawing. nih.gov This suggests that the position of the substituent is more critical than its electronic nature for steric or conformational reasons. nih.gov
| Structural Feature | Observed Influence on Bioactivity | Compound Class Example | Reference |
|---|---|---|---|
| Position of Aryl Substituent | Para-substitution is often favored over meta-substitution for overall activity. | Antimicrobial Thiazoles | nih.gov |
| Nature of Aryl Substituent | Strong electron-withdrawing groups (e.g., -NO2) can enhance antimicrobial activity. | Antimicrobial Thiazoles | nih.gov |
| Type of Substitution | Aryl substitutions can induce better activity compared to hetaryl substitutions. | Antimicrobial Thiazoles | nih.gov |
| Fused Heterocyclic System | The nature of the fused ring system (e.g., pyrimidine) is critical for activity. | Thiazolo[3,2-a]pyrimidines | nih.gov |
Antimitotic and Cell Cycle Modulation Mechanisms
Antimitotic agents function by disrupting the dynamics of microtubule assembly and disassembly, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, and can subsequently trigger apoptosis through a process known as mitotic catastrophe. nih.gov
While specific studies on the antimitotic mechanisms of 2h-Thiazolo[5,4-a]carbazole are not detailed in the provided context, the general mechanisms for bioactive heterocyclic compounds often involve cell cycle modulation. The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their cyclin partners. youtube.com Chemical agents can inhibit these regulatory proteins, leading to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). youtube.com For example, some compounds have been shown to cause G0/G1 arrest by downregulating proteins like E2F1 and Cyclin A, which are necessary for progression into the S phase. nih.gov
The planar, aromatic nature of the thiazolocarbazole scaffold makes it a candidate for investigation as a DNA intercalator or a kinase inhibitor, both of which are established mechanisms for inducing cell cycle arrest and apoptosis. Disruption of DNA-related processes or inhibition of CDKs can halt cell proliferation, a hallmark of potential anticancer agents. nih.govyoutube.com
Scaffold Hopping and Drug Discovery Strategies (Academic perspective on design, not clinical outcomes)
Scaffold hopping is a prominent strategy in medicinal chemistry used to design new lead compounds by replacing the core molecular framework (scaffold) of a known active molecule with a structurally different but functionally equivalent core. rsc.orgnih.gov This approach aims to discover novel chemotypes that may possess improved properties, such as enhanced bioactivity, better pharmacokinetic profiles, or novel intellectual property standing. rsc.org
Fused heterocyclic systems are valuable building blocks for scaffold hopping strategies. researchgate.net For example, the development of the novel 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole (ThTz) system highlights the potential of innovative thiazole-fused frameworks in this area. researchgate.net Such scaffolds provide a rigid core with specific vectors for substituent placement, allowing for the mimicry of the pharmacophore of an existing drug while introducing a new chemical entity. nih.gov
The strategy involves identifying the key interaction points of a known ligand and designing a new scaffold that maintains these interactions. Replacing an existing aromatic system, which may be prone to metabolic oxidation, with a more electron-deficient heterocyclic ring can increase metabolic stability. rsc.org Thiazolocarbazole frameworks, with their rigid and polycyclic nature, represent potential starting points for scaffold hopping campaigns to explore new chemical space and develop analogues of existing bioactive molecules. chimia.ch
Future Perspectives and Emerging Research Avenues
Novel Synthetic Methodologies and Process Intensification
The development of efficient and scalable synthetic routes to 2h-Thiazolo[5,4-a]carbazole and its derivatives is a primary research objective. While general methods for the synthesis of related thiazole (B1198619) and carbazole (B46965) compounds exist, future research will likely focus on methodologies tailored to this specific fused system. The exploration of greener and more sustainable synthetic protocols, such as those utilizing deep eutectic solvents, is a promising avenue. mdpi.com Additionally, process intensification through techniques like microwave-assisted synthesis could significantly reduce reaction times and improve yields, facilitating the broader availability of this scaffold for further investigation. mdpi.com
Future synthetic strategies may also explore one-pot multicomponent reactions to construct the core structure with various substituents, allowing for the rapid generation of a library of derivatives for screening in different applications.
Advanced Computational Modeling for Predictive Design
Computational chemistry is set to play a pivotal role in unlocking the potential of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the electronic and photophysical properties of novel derivatives. nih.gov These theoretical studies can guide the synthesis of compounds with tailored characteristics, such as specific absorption and emission wavelengths for applications in organic electronics.
Molecular docking simulations are another powerful tool that can be employed to predict the binding affinity of this compound derivatives to various biological targets. nih.gov This predictive approach can help in identifying promising candidates for development as enzyme inhibitors or other therapeutic agents, thereby streamlining the drug discovery process.
Table 1: Hypothetical Photophysical Properties of Substituted this compound Derivatives Based on Computational Modeling
| Derivative | Substituent at C2 | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Emission Wavelength (nm) |
| 1 | -H | -5.8 | -2.5 | 450 |
| 2 | -NO2 | -6.2 | -3.0 | 520 |
| 3 | -N(CH3)2 | -5.4 | -2.3 | 430 |
Note: The data in this table is hypothetical and intended to illustrate the potential of computational modeling for predictive design.
Rational Design of Next-Generation Functional Materials
The carbazole moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a staple in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). magtech.com.cn The fusion of a thiazole ring to the carbazole core in this compound is expected to modulate these properties, potentially leading to materials with improved charge carrier mobility and tunable emission characteristics. The thiazolo[5,4-d]thiazole (B1587360) core, a related structure, has shown promise in the synthesis of semiconductors for plastic electronics. researchgate.net
Future research will focus on the rational design of this compound derivatives for specific applications in organic electronics. This includes the synthesis of polymers incorporating this scaffold for use in high-performance polymer solar cells. rsc.org Furthermore, the development of luminescent metal-organic frameworks (LMOFs) based on this heterocyclic system could lead to novel sensors for environmental contaminants. scientificarchives.com
Deeper Elucidation of Biological Action Mechanisms
Carbazole and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.gov The anticancer properties of some carbazoles are attributed to their ability to intercalate DNA and inhibit topoisomerase II. nih.gov Thiazole-containing compounds also exhibit a broad spectrum of pharmacological activities.
A crucial area of future research will be to synthesize and screen a variety of this compound derivatives to identify their biological targets and elucidate their mechanisms of action. Techniques such as in vitro enzyme assays, cell-based screening, and molecular biology approaches will be essential in this endeavor. For instance, investigating their potential as tyrosinase inhibitors could have applications in both medicine and the food industry. nih.gov
Table 2: Potential Biological Activities and Mechanisms of Action for this compound Derivatives
| Derivative Class | Potential Biological Activity | Postulated Mechanism of Action |
| Amino-substituted | Anticancer | DNA intercalation, Topoisomerase inhibition |
| Nitro-substituted | Antimicrobial | Disruption of microbial cell membrane |
| Hydroxy-substituted | Antioxidant | Free radical scavenging |
Note: This table presents potential research directions based on the known activities of related carbazole and thiazole compounds.
Exploration of New Applications in Chemical Biology and Materials Science
The unique photophysical properties expected from the this compound scaffold make it a prime candidate for the development of novel tools for chemical biology. Future research could focus on designing fluorescent probes for the selective detection of biologically important analytes, such as metal ions or reactive oxygen species, in living cells. nih.gov The development of such probes would be aided by the inherent ability of some carbazole derivatives to easily penetrate biological membranes. nih.gov
In materials science, the exploration of this compound in the context of stimuli-responsive smart materials presents an exciting frontier. For example, derivatives could be designed to exhibit mechanochromism or mechanofluorochromism, properties that are valuable for applications in sensors and security inks. rsc.org The incorporation of this scaffold into covalent triazine frameworks could also yield materials with superior photocatalytic activity for hydrogen production and dye degradation.
Q & A
Basic Research: Synthesis and Purification
Q: What are the standard synthetic routes for preparing 2H-thiazolo[5,4-a]carbazole, and how can reaction conditions be optimized for yield? A: The synthesis typically involves fused heterocyclic annelation. For example, analogous carbazole-thiazolo systems are synthesized via mixed aldol condensation (e.g., 1-oxo-1,2,3,4-tetrahydrocarbazole with electrophilic partners) followed by cyclization using agents like hydroxylamine or hydrazine . Optimize yield by adjusting solvent polarity (DMSO enhances reactivity), reflux duration (12–18 hours), and purification via water-ethanol crystallization . Yield improvements (e.g., 65% in triazole synthesis ) may require iterative temperature control and stoichiometric tuning.
Basic Research: Structural Characterization
Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound derivatives? A: Essential techniques include:
- IR spectroscopy for functional group identification (e.g., NH/OH stretches).
- <sup>1</sup>H/<sup>13</sup>C NMR to resolve fused-ring proton environments and substituent effects .
- Mass spectrometry (MS) for molecular ion validation and fragmentation patterns.
- X-ray crystallography (where applicable) to confirm regiochemistry and annelation geometry .
- Gas chromatography (GC) or HPLC for purity assessment .
Basic Research: Safety and Handling
Q: What safety precautions are recommended for handling thiazolo-carbazole derivatives in the laboratory? A: Prioritize:
- Reviewing Safety Data Sheets (SDS) for analogs (e.g., thiazolo[5,4-b]pyridine-2-thiol) to identify hazards like inhalation risks .
- Using fume hoods, gloves, and eye protection during synthesis.
- Consulting databases like GESTIS or ECHA for hazard classification and first-aid protocols .
Advanced Research: Synthetic Yield Optimization
Q: How can researchers resolve low yields in annelation reactions involving thiazolo-carbazole cores? A: Common issues include incomplete cyclization or side reactions. Strategies:
- Solvent screening : Polar aprotic solvents (DMSO, DMF) enhance electrophilic reactivity .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl2) to accelerate ring closure.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in fused systems .
Advanced Research: Data Contradictions in Spectral Analysis
Q: How should researchers address discrepancies between experimental NMR data and computational predictions? A: Cross-validate using:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .
- X-ray crystallography for unambiguous structural confirmation .
- Density Functional Theory (DFT) simulations to align experimental <sup>13</sup>C shifts with theoretical models .
Advanced Research: Biological Activity Mechanisms
Q: What methodologies are used to investigate the biological activity of thiazolo-carbazole derivatives? A: Key approaches include:
- Kinase inhibition assays : For anticancer potential (e.g., VEGF/TIE-2 targeting in carbazole-dihydroindazolo systems ).
- Molecular docking to predict binding interactions with enzymes like acetylcholinesterase .
- In vitro antimicrobial testing against Gram-positive/negative bacteria and fungi .
Advanced Research: Alternative Annelation Strategies
Q: Are there non-classical methods for constructing the thiazolo-carbazole scaffold? A: Emerging strategies include:
- Transition-metal catalysis : Pd-mediated cross-coupling for regioselective C–H functionalization .
- Photochemical cyclization : UV-light-driven annelation to minimize byproducts .
- Multi-component reactions : One-pot synthesis with thioureas and α-haloketones .
Advanced Research: Electrochemical Profiling
Q: How can electrochemical properties of thiazolo-carbazole derivatives be leveraged in material science? A: Perform:
- Cyclic voltammetry (CV) to assess redox behavior and HOMO/LUMO gaps (e.g., carbazole-corrole dyads ).
- Fluorescence quenching studies to evaluate electron-transfer efficiency in optoelectronic applications .
Advanced Research: Analytical Method Validation
Q: How should conflicting purity results from GC vs. HPLC be resolved? A: Cross-check with:
- High-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Thermogravimetric analysis (TGA) to detect non-volatile impurities undetected by GC .
- Column optimization : Use C18 columns with gradient elution for HPLC .
Advanced Research: Structure-Activity Relationships (SAR)
Q: What strategies elucidate SAR in thiazolo-carbazole derivatives for drug design? A: Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
